1-Cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Overview
Description
1-Cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is an organic compound with the molecular formula C13H19NO and a molecular weight of 205.3 g/mol It is characterized by a cyclohexyl group attached to a pyrrole ring, which is further substituted with two methyl groups and an aldehyde functional group
Scientific Research Applications
1-Cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has several applications in scientific research:
Safety and Hazards
Preparation Methods
The synthesis of 1-Cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of cyclohexylamine with 2,5-dimethylpyrrole-3-carboxaldehyde under controlled conditions . The reaction typically requires a solvent such as ethanol and a catalyst like acetic acid to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields a carboxylic acid, while reduction results in the formation of an alcohol.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. Additionally, the cyclohexyl and pyrrole moieties may interact with hydrophobic regions of proteins or other biomolecules, influencing their activity and stability .
Comparison with Similar Compounds
1-Cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde can be compared with similar compounds such as:
2,5-Dimethyl-1H-pyrrole-3-carbaldehyde: Lacks the cyclohexyl group, resulting in different chemical and biological properties.
1-Cyclohexyl-1H-pyrrole-3-carbaldehyde: Lacks the methyl groups, which may affect its reactivity and interactions with other molecules.
Properties
IUPAC Name |
1-cyclohexyl-2,5-dimethylpyrrole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-10-8-12(9-15)11(2)14(10)13-6-4-3-5-7-13/h8-9,13H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRRUKGPVBSKOJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2CCCCC2)C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20358191 | |
Record name | 1-Cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20358191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35711-41-2 | |
Record name | 1-Cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20358191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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